2-(4-ETHOXYPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-20-14-6-4-13(5-7-14)11-16(19)17-9-8-15-10-12(2)18-21-15/h4-7,10H,3,8-9,11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRQQYDSBPJDMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CC(=NO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule comprises two structural domains:
- 4-Ethoxyphenyl acetamide backbone
- 3-Methylisoxazole ethyl side chain
Retrosynthetically, the compound dissociates into:
- 2-(4-Ethoxyphenyl)acetic acid (or acyl chloride)
- 2-(3-Methylisoxazol-5-yl)ethylamine
Intermediate 1: 2-(4-Ethoxyphenyl)Acetic Acid Derivatives
Synthesis typically begins with 4-ethoxyphenethyl alcohol, which undergoes oxidation to 4-ethoxyphenylacetic acid. Alternative routes use Friedel-Crafts acylation of ethoxybenzene with chloroacetyl chloride.
Synthetic Routes and Comparative Analysis
Route 1: Acyl Chloride Coupling (2-Step Process)
Step 1: Acid Chloride Formation
Reaction:
2-(4-Ethoxyphenyl)acetic acid + SOCl₂ → 2-(4-Ethoxyphenyl)acetyl chloride
Conditions:
Step 2: Amide Bond Formation
Reaction:
2-(4-Ethoxyphenyl)acetyl chloride + 2-(3-methylisoxazol-5-yl)ethylamine → Target compound
Optimized Conditions:
Table 1: Route 1 Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 67% | |
| Purity (HPLC) | 98.7% | |
| Reaction Time | 16 h | |
| Scalability | >100 g |
Route 2: Carbodiimide-Mediated Coupling
Reagents:
- EDC·HCl, HOBt, DIPEA
Procedure:
1. Activate 2-(4-ethoxyphenyl)acetic acid (1.2 eq) with EDC/HOBt (1 h)
2. Add 2-(3-methylisoxazol-5-yl)ethylamine (1.0 eq)
3. Stir 24 h at RT
Outcome:
- Yield: 74%
- Requires chromatographic purification (SiO₂, EtOAc/Hexanes)
Critical Process Parameters
Oxazole Ring Stability
The 3-methylisoxazole moiety demonstrates thermal sensitivity:
Analytical Characterization
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-ETHOXYPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-ETHOXYPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology
In biological research, this compound might be investigated for its potential biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies could involve in vitro assays and in vivo models to evaluate its efficacy and safety.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure could be modified to enhance its pharmacokinetic and pharmacodynamic properties.
Industry
In industry, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-ETHOXYPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Alternatively, it could interact with cellular receptors or ion channels to modulate their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties can be inferred through comparisons with related acetamide derivatives. Below is a detailed analysis:
Structural Analogues
Pharmacological Activity
- Anti-Exudative Activity: In a study comparing acetamide derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) to diclofenac sodium, the furan-triazole derivative exhibited comparable anti-exudative activity at 10 mg/kg, while diclofenac sodium required 8 mg/kg for efficacy . The ethoxyphenyl-oxazole acetamide may share similar mechanisms due to its aromatic and heterocyclic motifs, but direct evidence is lacking.
- The oxazole ring may confer metabolic stability, as seen in other oxazole-containing drugs (e.g., oxaprozin) .
Mechanistic Insights
- COX Inhibition : Diclofenac sodium acts via cyclooxygenase (COX) inhibition. The ethoxyphenyl-oxazole acetamide’s aromatic group may similarly interact with COX isoforms, though its oxazole moiety could modulate selectivity (e.g., favoring COX-2 inhibition) .
- Anti-Exudative Pathways : Furan-triazole derivatives reduce vascular permeability by modulating histamine or bradykinin pathways. The ethoxyphenyl-oxazole compound’s ethoxy group may enhance receptor binding affinity compared to simpler acetamides .
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide is an organic molecule with potential biological significance. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C17H22N2O2
- Molecular Weight : 286.37 g/mol
- CAS Number : 1396809-12-3
Synthesis
The synthesis typically involves the reaction of 4-ethoxyaniline with 2-(3-methylisoxazol-5-yl)ethyl isocyanate. The reaction is conducted under controlled conditions using solvents like dichloromethane or tetrahydrofuran. The process can be scaled for industrial production using automated reactors to ensure high yield and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate the activity of cholinesterase enzymes (AChE and BChE), which are crucial for neurotransmitter regulation in the nervous system. Inhibitors of these enzymes can enhance acetylcholine levels, potentially benefiting conditions like Alzheimer's disease .
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, related oxazole derivatives have shown moderate to good activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Case Studies
- Alzheimer's Disease Research : A study examining various heterocyclic compounds found that certain derivatives exhibited promising inhibitory effects on cholinesterase enzymes, indicating potential use in Alzheimer's treatment . The specific activity of our compound was not detailed but aligns with the observed trends in similar compounds.
- Antimicrobial Screening : A comparative study on oxazole derivatives demonstrated that compounds with similar structural features showed potent antibacterial and antifungal activities, suggesting that our compound may possess comparable efficacy against microbial pathogens .
Q & A
Q. How can researchers optimize the synthesis of 2-(4-ethoxyphenyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. Microwave-assisted synthesis or solvent-free protocols can reduce reaction times and improve yields compared to traditional reflux methods . Key parameters include:
- Temperature : Maintain 60–80°C to balance reactivity and side-product formation.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from polar solvents (e.g., ethanol) to enhance purity .
- Catalysts : Employ mild bases like potassium carbonate to minimize degradation of the oxazole ring .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer : A combination of spectroscopic and thermal analyses is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the ethoxyphenyl, oxazole, and acetamide moieties. Key signals include δ ~1.4 ppm (ethoxy CH₃) and δ ~6.8–7.2 ppm (aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
- Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting points and detect polymorphic forms .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Methodological Answer : SAR studies should systematically modify substituents and evaluate biological activity:
-
Substituent Variation : Replace the ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on target binding .
-
Oxazole Modifications : Introduce methyl or chloro substituents on the oxazole ring to study steric and electronic influences .
-
Biological Assays : Test analogs in enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory potential) or cell-based models (e.g., cancer cell lines) .
Example SAR Data Table :
Derivative Substituent Modifications Biological Activity (IC₅₀) Reference Compound 15 3-Cyano-2-pyridinyl 12 µM (COX-2 inhibition) Compound 20 5-Methyl-3-isoxazolyl 18 µM (Platelet aggregation)
Q. What strategies resolve contradictions in biological data, such as varying efficacy across assays?
- Methodological Answer : Contradictions may arise from assay conditions or off-target effects. Address these by:
- Dose-Response Curves : Establish full dose ranges (e.g., 0.1–100 µM) to identify non-linear effects .
- Orthogonal Assays : Validate hits using complementary methods (e.g., fluorescence polarization vs. surface plasmon resonance) .
- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?
- Methodological Answer : Prioritize parameters based on structural features:
- Bioavailability : Administer orally (10–50 mg/kg) and measure plasma concentrations via LC-MS/MS. The ethoxyphenyl group may enhance absorption .
- Metabolite Profiling : Identify oxidative metabolites (e.g., hydroxylation of the oxazole ring) using hepatic S9 fractions .
- Toxicity Screens : Conduct acute toxicity studies in rodents, focusing on hepatic and renal biomarkers (ALT, creatinine) .
Specialized Methodological Questions
Q. What computational approaches are suitable for predicting target interactions of this compound?
- Methodological Answer : Combine molecular docking and dynamics simulations:
- Docking : Use AutoDock Vina to model binding to targets like COX-2 or serotonin receptors. The oxazole’s nitrogen atoms may form hydrogen bonds with catalytic residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
Q. How can researchers address challenges in scaling up synthesis for preclinical studies?
- Methodological Answer : Scale-up requires process refinement:
- Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
- Flow Chemistry : Implement continuous flow reactors to enhance reproducibility and reduce batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
